Egfr/C797S-IN-1
Description
EGFR/C797S-IN-1 is a potent, selective inhibitor targeting the epidermal growth factor receptor (EGFR) C797S mutation, a key resistance mechanism to third-generation EGFR tyrosine kinase inhibitors (TKIs) such as osimertinib. The C797S mutation arises in non-small cell lung cancer (NSCLC) patients after prolonged treatment with osimertinib, which covalently binds to the C797 residue in the ATP-binding pocket of EGFR. This mutation disrupts covalent bonding, rendering osimertinib ineffective . This compound addresses this resistance by inhibiting EGFR-C797S through a non-covalent mechanism, demonstrating anti-proliferative and anti-tumor activity in preclinical models . Its development represents a critical advancement in overcoming resistance driven by EGFR tertiary mutations (e.g., L858R/T790M/C797S), which are otherwise unresponsive to existing EGFR TKIs .
Properties
Molecular Formula |
C28H30N4O3 |
|---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]-N-(4-phenoxyphenyl)quinazolin-4-amine |
InChI |
InChI=1S/C28H30N4O3/c1-32-14-12-20(13-15-32)18-34-27-17-25-24(16-26(27)33-2)28(30-19-29-25)31-21-8-10-23(11-9-21)35-22-6-4-3-5-7-22/h3-11,16-17,19-20H,12-15,18H2,1-2H3,(H,29,30,31) |
InChI Key |
OGARAQZJFVUHBN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=CC=C(C=C4)OC5=CC=CC=C5)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Egfr/C797S-IN-1 involves several steps, including the preparation of key intermediates and the final coupling reactionsReaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity .
Industrial production methods for this compound are designed to scale up the laboratory synthesis while maintaining the compound’s efficacy and safety. This involves optimizing reaction conditions, purification processes, and quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Egfr/C797S-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common reagents and conditions used in these reactions include specific solvents, temperature controls, and catalysts to facilitate the desired transformations. The major products formed from these reactions are typically intermediates that are further processed to yield the final compound .
Scientific Research Applications
Egfr/C797S-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a model compound to study the mechanisms of EGFR inhibition and to develop new inhibitors with improved efficacy and selectivity.
Biology: It serves as a tool to investigate the biological pathways and cellular processes regulated by EGFR, including cell proliferation, migration, and survival.
Medicine: this compound is primarily used in the treatment of NSCLC, particularly in patients with the C797S mutation who have developed resistance to third-generation EGFR TKIs. It is also being explored for its potential in treating other cancers with similar resistance mechanisms.
Industry: The compound is used in the development of new pharmaceuticals and therapeutic strategies, as well as in the production of diagnostic tools and assays .
Mechanism of Action
Egfr/C797S-IN-1 exerts its effects by selectively binding to the mutated EGFR C797S enzymes, inhibiting their kinase activity. This selective binding ensures that the abnormal, cancer-driving activity of the mutated EGFR is halted, thus slowing down or even stopping tumor growth. The compound targets specific molecular pathways involved in cell proliferation and survival, effectively blocking the signals that promote cancer progression .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares EGFR/C797S-IN-1 with other inhibitors targeting EGFR mutations, focusing on mechanisms, efficacy, and resistance profiles.
Third-Generation EGFR TKIs (Osimertinib, WZ4002, CO-1686)
- Mechanism : These inhibitors covalently bind to C797 in wild-type or T790M-mutant EGFR. However, the C797S mutation abolishes this interaction, leading to resistance .
- Efficacy: Osimertinib (AZD9291) shows nanomolar potency against EGFR-T790M but loses activity against C797S. WZ4002 and CO-1686 similarly fail in C797S-driven resistance models .
- Key Limitation : All third-generation TKIs are ineffective against C797S when present in cis with T790M .
Allosteric Inhibitors (EAI045)
- Mechanism : EAI045 binds an allosteric site created by the displacement of the regulatory C-helix in inactive EGFR conformations. It selectively inhibits L858R/T790M/C797S mutants but requires cetuximab (an anti-EGFR antibody) to block receptor dimerization for full efficacy .
- Efficacy : In mouse models, EAI045 + cetuximab suppresses tumor growth in L858R/T790M/C797S-driven cancers, achieving ~80% tumor regression .
- Key Advantage : Avoids ATP-site mutations but depends on combination therapy for potency.
Combination Therapies
- First- + Third-Generation TKIs : In cases of C797S/T790M trans mutations, gefitinib (1st-gen) + osimertinib restores sensitivity by targeting distinct EGFR subunits. This approach has shown clinical efficacy in a patient with trans C797S/T790M .
- Brigatinib + Cetuximab : Effective against cis C797S/T790M, with brigatinib (a T790M-active TKI) suppressing kinase activity and cetuximab blocking dimerization .
This compound
- Mechanism: Non-covalent inhibition circumvents C797S-mediated resistance. Preclinical data suggest nanomolar potency against C797S mutants, though specific IC50 values remain undisclosed .
- Limitation : Efficacy in cis C797S/T790M contexts is unreported, necessitating further study.
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
